molecular formula C10H6N2O B14467748 5H-Imidazo[2,1-a]isoindol-5-one CAS No. 67792-81-8

5H-Imidazo[2,1-a]isoindol-5-one

Cat. No.: B14467748
CAS No.: 67792-81-8
M. Wt: 170.17 g/mol
InChI Key: DSMHZQNWQRXKKJ-UHFFFAOYSA-N
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Description

5H-Imidazo[2,1-a]isoindol-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both imidazole and isoindole moieties, making it a versatile scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo[2,1-a]isoindol-5-one typically involves the condensation of orthophenylenediamine with orthophthalaldehyde, followed by cyclization under acidic conditions . Another method includes the use of propargyl alcohols and N-methoxycarbamoyl indoles in a sequential C-H allenylation/annulation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Industrial methods may also employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoisoindolones, depending on the specific reagents and conditions used .

Scientific Research Applications

5H-Imidazo[2,1-a]isoindol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Imidazo[2,1-a]isoindol-5-one, particularly in its role as an RSV fusion inhibitor, involves targeting the fusion glycoprotein of the virus. This interaction prevents the virus from entering host cells, thereby inhibiting its replication . The compound’s structure-activity relationship has been extensively studied to optimize its antiviral properties .

Comparison with Similar Compounds

Properties

CAS No.

67792-81-8

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

imidazo[1,2-b]isoindol-5-one

InChI

InChI=1S/C10H6N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-6H

InChI Key

DSMHZQNWQRXKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN3C2=O

Origin of Product

United States

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